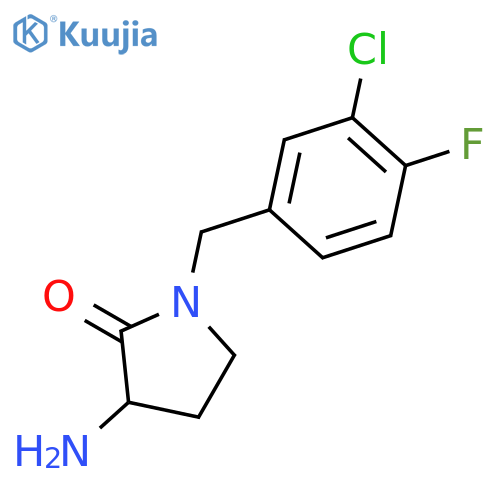

Cas no 1249608-09-0 (3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one)

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one

- 1249608-09-0

- 3-Amino-1-(3-chloro-4-fluorobenzyl)-2-pyrrolidinone, AldrichCPR

- 3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one

- DTXSID30734422

- 3-AMINO-1-(3-CHLORO-4-FLUORO-BENZYL)-PYRROLIDIN-2-ONE

- AKOS011829671

-

- MDL: MFCD14706200

- インチ: InChI=1S/C11H12ClFN2O/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2

- InChIKey: WUQMYKXQOURNJF-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1CN2CCC(C2=O)N)Cl)F

計算された属性

- せいみつぶんしりょう: 242.0622189g/mol

- どういたいしつりょう: 242.0622189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 46.3Ų

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM198396-1g |

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one |

1249608-09-0 | 95% | 1g |

$616 | 2023-03-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763833-1g |

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one |

1249608-09-0 | 98% | 1g |

¥6531.00 | 2024-08-09 | |

| Alichem | A109005639-1g |

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one |

1249608-09-0 | 95% | 1g |

$678.24 | 2023-09-03 | |

| Chemenu | CM198396-1g |

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one |

1249608-09-0 | 95% | 1g |

$729 | 2021-08-05 |

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one 関連文献

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-oneに関する追加情報

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one: A Comprehensive Overview

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one (CAS No. 1249608-09-0) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyrrolidinone core and substituted benzyl group, has been extensively studied for its potential applications in drug discovery and development. The molecule's unique combination of functional groups, including an amino group, a fluorinated benzene ring, and a lactam structure, makes it a versatile building block for various chemical transformations.

The synthesis of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one involves a series of carefully designed organic reactions. Researchers have employed methodologies such as nucleophilic substitution, amide bond formation, and ring-closing reactions to construct this compound. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and selectivity of its production, making it more accessible for large-scale applications.

One of the most promising areas of research involving this compound is its application in drug design. The pyrrolidinone core is known for its ability to modulate pharmacokinetic properties such as solubility and bioavailability. Additionally, the presence of chlorine and fluorine substituents on the benzene ring introduces electronic effects that can influence the compound's interaction with biological targets. These features make 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one a valuable candidate for exploring new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Recent studies have also highlighted the role of this compound in bioisosteric replacements within medicinal chemistry. By substituting specific groups within the molecule, researchers can fine-tune its physicochemical properties to better suit therapeutic needs. For instance, modifications to the benzyl group have been shown to significantly alter the compound's binding affinity to protein targets, offering a pathway for optimizing drug efficacy.

In terms of toxicity and safety profiles, 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one has undergone preliminary in vitro and in vivo assessments. These studies suggest that the compound exhibits low toxicity at therapeutic concentrations, making it a safer option for potential clinical use. However, further long-term toxicological studies are required to fully understand its safety profile.

The versatility of this compound extends beyond pharmaceutical applications. It has also found utility in materials science as a precursor for advanced polymers and materials with tailored properties. The ability to functionalize the molecule's surface through simple chemical modifications opens up new avenues for its use in nanotechnology and biomaterials.

Looking ahead, the continued exploration of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one will undoubtedly yield further insights into its potential applications. Collaborative efforts between chemists, biologists, and pharmacologists are expected to drive innovation in this area, paving the way for novel therapies and materials that leverage the unique properties of this compound.

1249608-09-0 (3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one) 関連製品

- 1437795-13-5(2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid)

- 173472-42-9(Carbamic acid,[(1S)-3-diazo-1-[2-(methylthio)ethyl]-2-oxopropyl]-, 1,1-dimethylethyl ester(9CI))

- 2137996-42-8(2-(4-chloro-1,3-thiazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

- 1089330-66-4(4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)

- 2034225-86-8(3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)

- 1805276-93-0(2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)

- 1214369-30-8(Methyl 3,6-di(pyridin-3-yl)picolinate)

- 2228864-71-7(3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine)

- 2138340-82-4(1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole)

- 2877721-74-7(1-methanesulfonyl-4-(4-methylpyrimidin-2-yl)-1,4-diazepane)